![molecular formula C24H18O6 B11926962 4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylicacid](/img/structure/B11926962.png)
4'-((4-Carboxyphenyl)ethynyl)-2',5'-dimethoxy-[1,1'-biphenyl]-4-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-((4-Carboxyphenyl)ethynyl)-2’,5’-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes carboxyphenyl and dimethoxy-biphenyl groups
Méthodes De Préparation
The synthesis of 4’-((4-Carboxyphenyl)ethynyl)-2’,5’-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-carboxyphenylacetylene and 2,5-dimethoxybenzene.
Coupling Reaction: The key step involves a coupling reaction between 4-carboxyphenylacetylene and 2,5-dimethoxybenzene using a palladium catalyst under controlled conditions.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
4’-((4-Carboxyphenyl)ethynyl)-2’,5’-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens or nitro groups are introduced using appropriate reagents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4’-((4-Carboxyphenyl)ethynyl)-2’,5’-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: It is employed in the study of biological processes and interactions, particularly in the development of fluorescent probes and imaging agents.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4’-((4-Carboxyphenyl)ethynyl)-2’,5’-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4’-((4-Carboxyphenyl)ethynyl)-2’,5’-dimethoxy-[1,1’-biphenyl]-4-carboxylic acid can be compared with similar compounds such as:
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin (TCPP): Both compounds contain carboxyphenyl groups, but TCPP has a porphyrin core, making it suitable for photodynamic therapy applications.
4,4’-Biphenyldicarboxylic acid: This compound shares the biphenyl structure but lacks the ethynyl and dimethoxy groups, resulting in different chemical and physical properties.
Propriétés
Formule moléculaire |
C24H18O6 |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
4-[2-[4-(4-carboxyphenyl)-2,5-dimethoxyphenyl]ethynyl]benzoic acid |
InChI |
InChI=1S/C24H18O6/c1-29-21-14-20(16-9-11-18(12-10-16)24(27)28)22(30-2)13-19(21)8-5-15-3-6-17(7-4-15)23(25)26/h3-4,6-7,9-14H,1-2H3,(H,25,26)(H,27,28) |
Clé InChI |
VPCQYROBTICPGR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1C#CC2=CC=C(C=C2)C(=O)O)OC)C3=CC=C(C=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



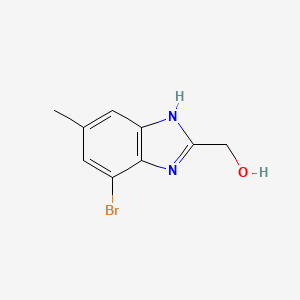
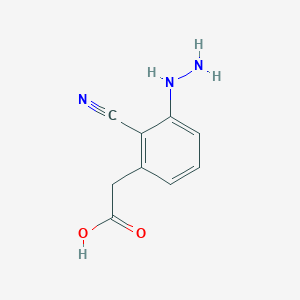
![5-[2-(Trifluoromethyl)phenyl]-1H-pyrrole-3-methanol](/img/structure/B11926917.png)
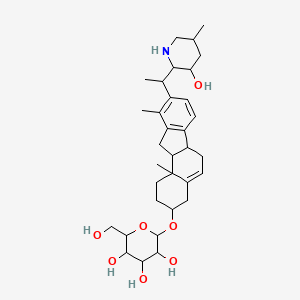

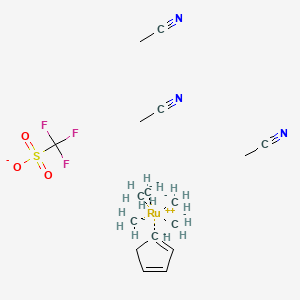
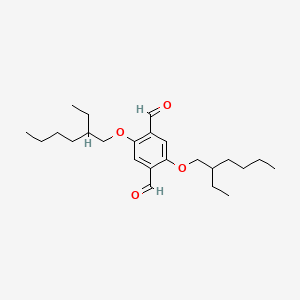
![[1-benzyl-1-[(4S,5S)-5-methyl-2-phenyl-4,5-dihydrooxazol-4-yl]-2-phenyl-ethoxy]-diphenyl-phosphane;cyclooctane;iridium(1+);tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide](/img/structure/B11926956.png)

![alpha-D-GAL-[1->4]-beta-D-GAL-1->O-OTE](/img/structure/B11926969.png)



